Choline bis(trifluoromethylsulfonyl)imde
Overview
Description
Choline bis(trifluoromethylsulfonyl)imde is a useful research compound. Its molecular formula is C7H14F6N2O5S2 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Choline bis(trifluoromethylsulfonyl)imide is primarily used in the field of energy storage, specifically in the development of carbon/carbon capacitors . The primary targets of this compound are the micro/mesoporous carbon electrodes used in these capacitors .
Mode of Action
The compound interacts with its targets by serving as an electrolyte in the capacitors . It enables low-temperature operation down to -30 °C, which is achieved by reducing the melting point and viscosity of the aqueous electrolyte . This is done by mixing water with an organic solvent of high dielectric constant and low viscosity .
Biochemical Pathways
As an electrolyte, Choline bis(trifluoromethylsulfonyl)imide plays a crucial role in the electrochemical reactions within the capacitor. It facilitates the movement of ions between the electrodes, thereby enabling the storage and release of electrical energy .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the properties of Choline bis(trifluoromethylsulfonyl)imide that affect its performance and stability in the capacitor. The compound exhibits high conductivity, particularly when used in an optimized volume fraction of cosolvent . This property is crucial for its role as an electrolyte, as it affects the efficiency of energy storage and release in the capacitor .
Result of Action
The use of Choline bis(trifluoromethylsulfonyl)imide as an electrolyte results in capacitors that can operate at low temperatures and exhibit a better charge propagation, greater specific capacitance, and higher specific energy . This makes the capacitors more efficient and versatile for various applications.
Action Environment
The action of Choline bis(trifluoromethylsulfonyl)imide is influenced by environmental factors such as temperature and the presence of other solvents . For instance, its ability to enable low-temperature operation of capacitors is achieved by reducing the melting point and viscosity of the aqueous electrolyte . This is done by mixing water with an organic solvent of high dielectric constant and low viscosity . The choice of solvent can also affect the conductivity of the electrolyte, thereby influencing the efficiency of the capacitor .
Biochemical Analysis
Biochemical Properties
Choline bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as an effective extractant for phenolic compounds from aqueous solutions . The compound’s interaction with phenolic compounds, such as phenol, guaiacol, syringol, and pyrocatechol, is facilitated by its ionic nature, which allows it to form stable complexes with these molecules. This interaction is primarily driven by electrostatic forces and hydrogen bonding, leading to efficient extraction and separation of phenolic compounds from aqueous media.
Molecular Mechanism
The molecular mechanism of choline bis(trifluoromethylsulfonyl)imide involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, its interaction with phenolic compounds involves the formation of stable complexes through electrostatic interactions and hydrogen bonding . This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, choline bis(trifluoromethylsulfonyl)imide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-hydroxyethyl(trimethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C2F6NO4S2/c1-6(2,3)4-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7H,4-5H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJXURAALDGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F6N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047922 | |
Record name | Choline bis(trifluoromethylsulfonyl)imde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827027-25-8 | |
Record name | Choline bis(trifluoromethylsulfonyl)imde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.